REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:12][C:11]([CH3:14])([CH3:13])[O:10][CH2:9][C:8]=2[CH:15]=1)(=[O:3])[CH3:2].C[Si](C)(C)N[Si](C)(C)C.[Na].C[Si](Cl)(C)C.[Br:31]Br>C1COCC1>[Br:31][CH2:2][C:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:12][C:11]([CH3:14])([CH3:13])[O:10][CH2:9][C:8]=2[CH:15]=1)=[O:3] |f:1.2,^1:24|
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC2=C(COC(O2)(C)C)C1
|
Name
|
|
Quantity
|
135 mL
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C.[Na]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15.8 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
5.82 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After another 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
After 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
|
Type
|
ADDITION
|
Details
|
by diluting the reaction mixture with diethyl ether
|
Type
|
ADDITION
|
Details
|
pouring it onto 500 mL of 5% aqueous Na2SO3
|
Type
|
ADDITION
|
Details
|
premixed with 500 mL of 5% aqueous NaHCO3
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |